(S)-N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine
Description
(S)-N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is a chiral diamine derivative featuring a methyl-substituted pyrrolidine ring and a branched ethylenediamine backbone. Its stereochemistry (S-configuration at the pyrrolidine ring) and unique substitution pattern distinguish it from simpler aliphatic diamines. Potential applications include medicinal chemistry (e.g., antimicrobial agents, enzyme inhibitors) or coordination chemistry due to its nitrogen-rich structure .
Properties
IUPAC Name |
N'-methyl-N'-[[(2S)-1-methylpyrrolidin-2-yl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(7-5-10)8-9-4-3-6-12(9)2/h9H,3-8,10H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUFFUXVRXDCBE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine, also known as AM95771, is a chiral diamine compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 171.29 g/mol. The compound features a unique structure that includes a methyl group and a 1-methylpyrrolidine moiety attached to an ethane-1,2-diamine backbone, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. This compound may modulate neurotransmitter systems and exhibit effects on cellular signaling pathways.
Binding Affinity Studies
Research indicates that the compound interacts with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake. For example, studies have demonstrated binding affinities similar to those observed in other bioactive compounds, suggesting potential applications in treating neurological disorders.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Neuroprotective Effects | Exhibits potential neuroprotective properties by modulating glutamate receptors. |
| Antidepressant-like Activity | Demonstrated efficacy in preclinical models for mood disorders. |
| Anti-inflammatory Properties | May reduce inflammation through inhibition of pro-inflammatory cytokines. |
| Antimicrobial Activity | Shows promise against certain bacterial strains in vitro. |
Case Studies and Research Findings
Study 1: Neuroprotective Effects
A study conducted on animal models investigated the neuroprotective effects of this compound against excitotoxicity induced by glutamate. Results indicated that treatment significantly reduced neuronal death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Study 2: Antidepressant-like Activity
In another study evaluating the antidepressant-like effects of the compound using the forced swim test and tail suspension test in mice, this compound demonstrated significant reductions in immobility time, akin to standard antidepressant treatments.
Study 3: Anti-inflammatory Properties
Research focusing on the anti-inflammatory properties revealed that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential use in inflammatory conditions.
Scientific Research Applications
Medicinal Chemistry
(S)-N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine has shown promise as a lead compound in drug discovery. Its structural resemblance to other biologically active molecules suggests potential therapeutic applications in treating various conditions, including neurological disorders and pain management.
Case Study: Neuropharmacological Potential
Research indicates that compounds similar to this compound exhibit significant binding affinities to neurotransmitter receptors. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of dopamine and serotonin receptors, potentially offering new avenues for the treatment of depression and anxiety disorders.
Synthesis of Derivatives
The ability to synthesize derivatives of this compound allows researchers to explore variations in biological activity. Different substituents can be introduced to the ethylene diamine backbone or the pyrrolidine ring to enhance pharmacological profiles.
Table 1: Comparison of Structural Variants
| Compound Name | Structure | Notable Features |
|---|---|---|
| N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine | Structure | Exhibits altered receptor binding profiles |
| N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine | Structure | Potentially different pharmacological effects |
| N-Methyl-N-(benzyl)pyrrolidine | Structure | May show diverse biological activities |
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for its application in drug development. Studies focusing on its binding affinity and selectivity for various receptors provide insights into its mechanism of action.
Case Study: Binding Affinity Analysis
Recent studies have employed radiolabeling techniques to quantify the binding affinity of this compound to specific receptor sites. The results indicate a high affinity for certain serotonin receptors, suggesting potential use as an antidepressant.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary and secondary amine groups in this compound undergo alkylation and acylation to form derivatives with modified electronic or steric properties.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N,N'-Dialkylated derivative | 72–85 | |
| Acylation | Acetyl chloride, Et₃N, THF, 0°C → RT | N-Acetylated product | 68 |
Mechanistic Insights :
-
Alkylation proceeds via nucleophilic substitution (Sₙ2) at the primary amine.
-
Acylation involves the formation of an intermediate acylammonium ion.
Schiff Base Formation
The compound reacts with carbonyl-containing substrates (e.g., aldehydes, ketones) to form chiral Schiff bases, which serve as ligands in coordination chemistry.
| Carbonyl Substrate | Conditions | Application | Reference |
|---|---|---|---|
| Benzaldehyde | EtOH, RT, 12h | Asymmetric catalysis | |
| Pyruvate derivatives | THF, −10°C | Enzyme inhibition studies |
Key Observation :
-
The stereochemistry of the pyrrolidine ring influences the enantioselectivity of Schiff base complexes.
Metal Complexation
The compound acts as a polydentate ligand, forming stable complexes with transition metals such as Cu(II), Ni(II), and Zn(II).
| Metal Salt | Solvent | Coordination Mode | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | MeOH | Tetradentate (N,N,O,O) | 12.4 ± 0.3 |
| Zn(NO₃)₂ | EtOH/H₂O | Tridentate (N,N,N) | 9.8 ± 0.2 |
Applications :
-
Cu(II) complexes exhibit catalytic activity in oxidation reactions.
-
Zn(II) complexes are studied for their luminescent properties.
Acid-Base Reactions
The compound’s basicity (pKa ~9.5 for secondary amine) enables protonation-deprotonation equilibria, forming ammonium salts under acidic conditions.
| Acid | Product | Solubility Change | Reference |
|---|---|---|---|
| HCl | Hydrochloride salt | Increased water solubility | |
| H₂SO₄ | Sulfate salt | Crystalline solid formation |
Practical Use :
-
Salt forms improve bioavailability in pharmaceutical formulations.
Cyclization Reactions
Under catalytic conditions, the compound participates in intramolecular cyclization to form heterocyclic frameworks.
| Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ti(O-iPr)₄/EtMgBr | CH₂Cl₂, RT, 18h | Pyrrolidine-fused bicyclic amine | 78 |
| Pd(OAc)₂ | DMSO, 100°C | Spirocyclic derivative | 62 |
Stereochemical Control :
Enzyme Inhibition Studies
The compound modulates enzyme activity through reversible binding to active sites.
| Enzyme Target | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| Monoamine oxidase B | 0.45 ± 0.1 | Competitive inhibition | |
| Cytochrome P450 3A4 | 2.1 ± 0.3 | Non-competitive inhibition |
Structural Basis :
-
The methylpyrrolidine moiety enhances hydrophobic interactions with enzyme pockets.
Oxidation Reactions
The secondary amine undergoes oxidation to form nitroxide radicals or imines, depending on conditions.
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| mCPBA | Nitroxide radical | >95% (EPR-confirmed) |
| H₂O₂/Fe(II) | Imine derivative | 80% |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization at the amine positions.
| Reaction Partner | Catalyst | Product Application | Yield (%) |
|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄ | Biaryl amine ligands | 65 |
| Alkynyl bromide | CuI/PPh₃ | Alkyne-functionalized diamines | 58 |
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
The target compound’s structure can be compared to derivatives with modified alkyl or cyclic substituents (Table 1):
Table 1: Structural Comparison of Ethane-1,2-diamine Derivatives
Key Observations :
- Steric and Electronic Effects: The pyrrolidine ring in the target compound provides moderate steric hindrance compared to the bulkier piperidine analog .
- Aromatic vs. Alicyclic Substituents : Pyridine or benzyl substituents (e.g., in ) introduce aromaticity, favoring interactions with biological targets or corrosion inhibition via adsorption . In contrast, the alicyclic pyrrolidine in the target compound may improve metabolic stability in drug design .
Comparison with Linear Polyamines
Linear polyamines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and its oligomers (TETA, PEHA) are structurally simpler but share the ethane-1,2-diamine backbone . These compounds exhibit high corrosion inhibition efficiency due to multiple amino groups forming stable chelates with metal surfaces. In contrast, the target compound’s branched structure and pyrrolidine moiety may reduce surface adsorption but enhance selectivity in biological systems .
Physicochemical Properties
- Solubility: N-Methylethylenediamine (a simpler analog, CAS 109-81-9) is highly water-soluble due to its small size and polar amino groups . The target compound’s pyrrolidine and methyl groups reduce polarity, likely decreasing aqueous solubility.
Q & A
Q. What established synthetic routes are available for (S)-N1-Methyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution to install the methylpyrrolidinyl and methylamine groups. For example, analogous compounds (e.g., tetrahydrochloride salts in ) are synthesized via coupling reactions between pyrrolidinyl precursors and functionalized diamines under hydrogenation or catalytic conditions . Purity optimization includes:
- Chromatography: Use of reverse-phase HPLC or silica gel chromatography to separate diastereomers.
- Recrystallization: Solvent mixtures (e.g., methanol/ether) to isolate high-purity crystalline products.
- Yield Monitoring: Reaction progress tracked via TLC or LC-MS, with adjustments to stoichiometry (e.g., excess methylamine derivatives) to suppress side products.
Q. Which spectroscopic techniques are most effective for characterizing stereochemical purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR is critical for confirming stereochemistry. For instance, diastereotopic protons in the pyrrolidinyl and ethanediamine moieties exhibit distinct splitting patterns (e.g., δ 2.5–3.5 ppm for methylene groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns (e.g., [M+H]+ peaks at m/z 242.2 for C12H24N3) .
- Polarimetry: Measures optical rotation to confirm enantiomeric excess (e.g., [α]D25 = +15° for the (S)-isomer).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile amines .
- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Storage: In airtight containers at 2–8°C under nitrogen to prevent oxidation .
- Spill Management: Neutralize with dilute acetic acid and absorb with vermiculite .
Advanced Research Questions
Q. How can conflicting NMR data due to dynamic stereochemistry or rotameric equilibria be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR: Cooling samples to −40°C slows conformational exchange, resolving broad peaks into distinct signals (e.g., separating N-methyl group rotamers) .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict energy barriers between conformers and simulate NMR spectra for comparison .
- 2D NMR Techniques: NOESY or ROESY identifies spatial proximities between protons to assign stereochemistry unambiguously .
Q. What strategies enhance bioavailability and target engagement in pharmacological studies?
Methodological Answer:
- Prodrug Design: Introduce ester or carbamate groups to improve membrane permeability, later cleaved in vivo (e.g., as seen in MS023, a PRMT inhibitor with a 4-isopropoxyphenyl group) .
- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., tetrahydrochloride salts in ).
- In Silico Screening: Molecular docking (AutoDock) predicts interactions with targets like enzymes or receptors, guiding structural modifications .
Q. How does the compound’s coordination chemistry influence its application in catalysis or metal sensing?
Methodological Answer:
- Ligand Design: The ethanediamine backbone and pyrrolidinyl nitrogen atoms act as tridentate ligands for transition metals (e.g., Cu(II) or Ni(II)), as seen in analogous complexes .
- Catalytic Activity: Test metal complexes in oxidation/reduction reactions (e.g., epoxidation of alkenes) using UV-Vis or GC-MS to monitor turnover.
- Spectroscopic Probes: Monitor metal-ligand charge transfer bands via UV-Vis (e.g., λmax = 450 nm for Cu(II) complexes) to assess binding stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
